Welcome to the BenchChem Online Store!
molecular formula C16H13NO B8561416 3-(3-Methoxyphenyl)quinoline

3-(3-Methoxyphenyl)quinoline

Cat. No. B8561416
M. Wt: 235.28 g/mol
InChI Key: LCSFBNHGJHEOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546392B2

Procedure details

The compound is prepared by reaction of 3-(3-methoxyphenyl)quinoline (101 mg, 0.43 mmol, 1 eq) with aluminum trichloride (341 mg, 2.57 mmol, 6 eq) according to method F. Purification by preparative thin-layer chromatography with dichloromethane/methanol 95/5 (DC plates coated with 1 mm thick coating) yields the desired product in a yield of 85%, 81 mg.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[N:11][C:12]3[C:17]([CH:18]=2)=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:6]=[CH:7][CH:8]=1.[Cl-].[Cl-].[Cl-].[Al+3]>>[N:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:18]=[C:9]([C:5]2[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=2)[CH:10]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
101 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1C=NC2=CC=CC=C2C1
Name
Quantity
341 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by preparative thin-layer chromatography with dichloromethane/methanol 95/5 (DC plates coated with 1 mm thick coating)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.